5-Hydroxyflavone

Vue d'ensemble

Description

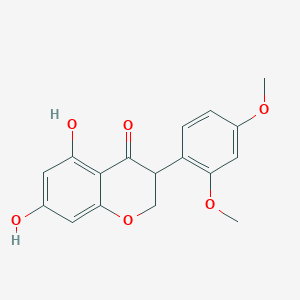

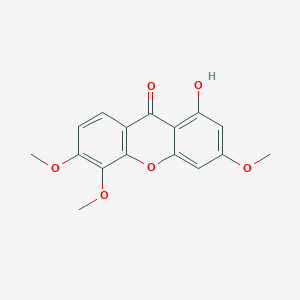

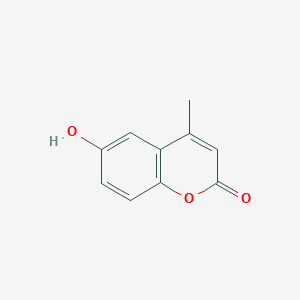

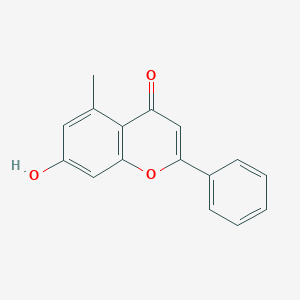

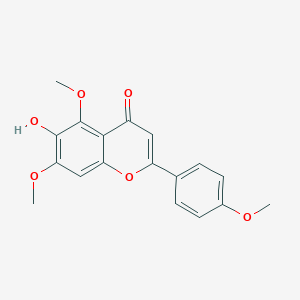

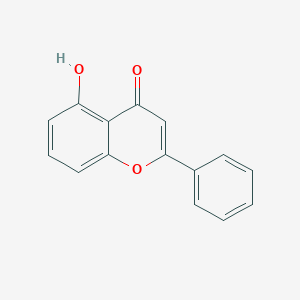

5-Hydroxyflavone is a flavonoid ligand . It has a molecular formula of C15H10O3 and a molecular weight of 228.1587 .

Synthesis Analysis

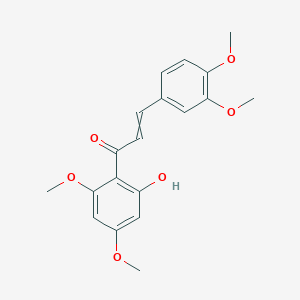

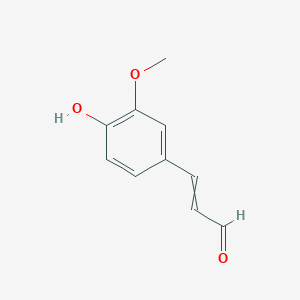

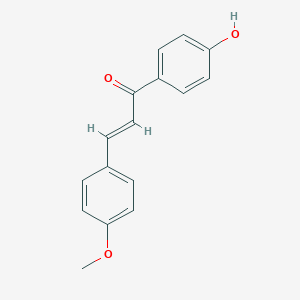

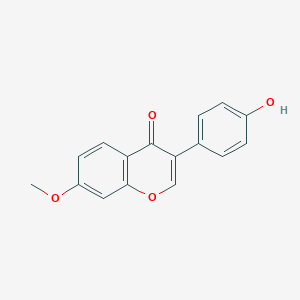

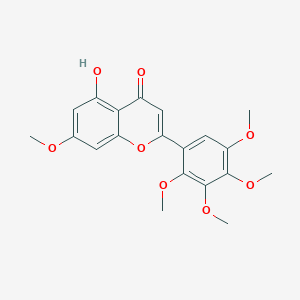

The synthesis of flavones like 5-Hydroxyflavone often involves the oxidative cyclization of o-hydroxychalcones . Divergent synthesis of flavones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization has been reported .Molecular Structure Analysis

The molecular structure of 5-Hydroxyflavone is represented by the formula C15H10O3 . The hydroxyl group (–OH) position in one of the rings determines the mechanisms of action of the flavonoids .Chemical Reactions Analysis

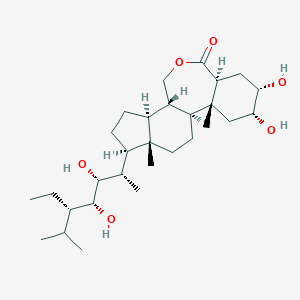

5-Hydroxyflavone has been involved in condensation reactions for the synthesis of copper (II) complexes as bioactive molecules to combat antioxidants . It has also been used in thermal behavior studies of vanadyl complexes with flavone derivatives in terms of insulin-mimetic agents .Physical And Chemical Properties Analysis

5-Hydroxyflavone is a solid substance . It has a molecular weight of 238.24 and is soluble in DMSO .Applications De Recherche Scientifique

Biochemistry

Application Summary

5-Hydroxyflavone is utilized in biochemistry for its antioxidant properties and as a reactant in various synthesis reactions.

Methods of Application

It is involved in condensation reactions for synthesizing copper (II) complexes, which serve as bioactive molecules to combat oxidative stress . Additionally, it participates in thermal behavior studies of vanadyl complexes with flavone derivatives, acting as insulin-mimetic agents .

Results and Outcomes

The application of 5-Hydroxyflavone in these reactions has shown promising results in creating compounds with potential therapeutic benefits, particularly in managing oxidative stress and diabetes-related conditions .

Pharmacology

Application Summary

In pharmacology, 5-Hydroxyflavone exhibits cardioprotective effects and influences cardiovascular health.

Methods of Application

Studies have tested the effects of 5-Hydroxyflavone on myocardial ischaemia/reperfusion injury in rat hearts, assessing its impact on post-ischaemic functional recovery and tissue injury extent .

Results and Outcomes

The flavonoid demonstrated improved post-ischaemic functional recovery and reduced tissue injury, indicating its potential as a cardioprotective agent .

Oncology

Application Summary

5-Hydroxyflavone is researched for its anticancer properties, particularly its role in modulating oncogenic pathways.

Methods of Application

It is studied for its binding affinity to nuclear receptors and its impact on gene expression related to cancer cell proliferation .

Results and Outcomes

The compound has shown to bind receptors with varying affinities, influencing the expression of genes involved in cancer progression, suggesting its utility in targeted cancer therapies .

Neurology

Application Summary

In neurology, 5-Hydroxyflavone is known for its analgesic and anti-inflammatory properties.

Methods of Application

Research has focused on its effects on pain modulation and inflammation, exploring its mechanisms of action and potential clinical applications .

Results and Outcomes

The flavonoid has been found to exhibit COX-1 inhibitory activity, contributing to its analgesic and anti-inflammatory effects, which are beneficial in treating neuropathic pain and inflammation .

Cardiology

Application Summary

5-Hydroxyflavone’s role in cardiology includes its cardioprotective effects against myocardial injury.

Methods of Application

It is applied in preclinical models to assess its protective effects against myocardial ischaemia/reperfusion injury, focusing on functional recovery and tissue damage .

Results and Outcomes

The studies have confirmed that 5-Hydroxyflavone can significantly improve heart function post-injury and reduce the extent of damage, highlighting its therapeutic potential in cardiac conditions .

Endocrinology

Application Summary

In endocrinology, 5-Hydroxyflavone is investigated for its influence on hormonal activities and metabolic processes.

Methods of Application

Its effects on estrogen sulfation and desulfation enzymes are examined, which are crucial in the metabolism of active estrogens and their conversion to inactive forms .

Results and Outcomes

Flavonoids like 5-Hydroxyflavone have been identified as potent inhibitors of these enzymes, suggesting their role in modulating estrogenic activity and potential applications in hormone-related disorders .

This analysis provides a detailed overview of the diverse applications of 5-Hydroxyflavone across different scientific fields, highlighting its multifaceted role in research and potential therapeutic uses.

Molecular Biology

Application Summary

5-Hydroxyflavone is used in molecular biology for its role in modulating gene expression and enzyme activity.

Methods of Application

It is involved in studies examining its effects on enzymes like sulfotransferases, which are crucial for the metabolism of various hormones and neurotransmitters .

Results and Outcomes

The flavonoid has been shown to inhibit or activate these enzymes, thereby affecting the bioavailability of hormones and neurotransmitters, which has implications for diseases like depression and hypertension .

Dermatology

Application Summary

In dermatology, 5-Hydroxyflavone is explored for its potential in skin protection and treatment of skin disorders.

Methods of Application

Its antioxidant properties are leveraged in topical formulations to protect against UV-induced skin damage and aging .

Results and Outcomes

Studies suggest that 5-Hydroxyflavone can reduce oxidative stress markers in the skin and improve overall skin health, making it a promising ingredient in dermatological products .

Environmental Science

Application Summary

5-Hydroxyflavone is researched for its ability to act as a natural scavenger of pollutants and its use in environmental bioremediation.

Methods of Application

Its interaction with heavy metals and organic pollutants is studied to understand its potential in reducing environmental toxicity .

Results and Outcomes

The compound has demonstrated the capacity to bind with certain pollutants, suggesting its utility in the development of greener and more efficient methods of pollution control .

Food Science

Application Summary

In food science, 5-Hydroxyflavone is investigated for its preservative properties and its effect on the nutritional quality of food products.

Methods of Application

It is added to food products to study its impact on shelf life, taste, and nutritional value, particularly its antioxidant effects .

Results and Outcomes

The addition of 5-Hydroxyflavone has been found to enhance the preservation of food items and maintain their quality over time, indicating its potential as a natural food additive .

Veterinary Medicine

Application Summary

5-Hydroxyflavone is studied in veterinary medicine for its therapeutic effects on animal health and disease treatment.

Methods of Application

It is administered to animals to evaluate its efficacy in treating conditions like inflammation and oxidative stress-related diseases .

Results and Outcomes

The results have shown beneficial effects in improving animal health, suggesting its application in veterinary therapeutics .

Chemistry

Application Summary

In chemistry, 5-Hydroxyflavone serves as a reactant in various synthetic reactions and material science applications.

Methods of Application

It is used in the synthesis of complex molecules and materials, such as copper (II) complexes, and in studies on excited-state intramolecular proton transfer .

Results and Outcomes

These applications have led to the development of new materials with potential industrial and pharmaceutical uses .

This extended analysis provides a broader perspective on the versatile applications of 5-Hydroxyflavone, showcasing its importance across various scientific disciplines and industries. Each application underscores the compound’s potential in contributing to advancements in research and practical solutions.

Medicinal Chemistry

Application Summary

5-Hydroxyflavone is investigated for its potential as a medicinal agent due to its diverse pharmacological properties.

Methods of Application

In medicinal chemistry, it is used in the synthesis of new bio-relevant complexes, particularly with lanthanides, to explore DNA binding and protein interactions .

Results and Outcomes

The studies have shown that these complexes can interact with DNA and proteins, which is crucial for developing new drugs and understanding their mechanisms of action .

Antimicrobial Research

Application Summary

The antimicrobial properties of 5-Hydroxyflavone are explored, especially its effects against various bacteria, including those of clinical importance.

Methods of Application

Research includes in silico studies and bioprospection to investigate its antibacterial and antioxidant effects, as well as its pharmacological characteristics using software like PASS online .

Results and Outcomes

The flavonoid and its derivatives have shown potential activities as cell membrane integrity agonists, anaphylatoxin receptor antagonists, kinase and peroxidase inhibitors, and possess antimutagenic and vasoprotective potential .

Nutraceutical Development

Application Summary

5-Hydroxyflavone is considered for its role in nutraceuticals due to its health-promoting effects.

Methods of Application

Its inclusion in dietary supplements is based on its antioxidative, anti-inflammatory, and cardioprotective properties, which are beneficial for chronic disease prevention .

Results and Outcomes

Flavonoids like 5-Hydroxyflavone are associated with a lower cardiovascular mortality rate and the prevention of coronary heart disease, making them valuable in nutraceutical applications .

Environmental Bioremediation

Application Summary

5-Hydroxyflavone’s role in environmental science extends to bioremediation, where it acts as a natural scavenger of pollutants.

Methods of Application

Its efficacy in binding heavy metals and organic pollutants is studied to reduce environmental toxicity and develop greener pollution control methods .

Results and Outcomes

The compound has demonstrated the ability to bind with certain pollutants, suggesting its utility in pollution control and environmental protection .

Cosmetics Industry

Application Summary

In the cosmetics industry, 5-Hydroxyflavone is explored for its skin-protective properties.

Methods of Application

It is incorporated into skincare products for its antioxidant effects, which protect against UV-induced damage and aging .

Results and Outcomes

Topical formulations containing 5-Hydroxyflavone have shown to reduce oxidative stress markers in the skin, improving skin health and appearance .

Food Preservation

Application Summary

5-Hydroxyflavone is also researched for its preservative properties in the food industry.

Methods of Application

Its addition to food products aims to extend shelf life and maintain taste and nutritional value, leveraging its antioxidant effects .

Results and Outcomes

The use of 5-Hydroxyflavone in food preservation has been found to enhance the quality and longevity of food items, indicating its potential as a natural food additive .

Safety And Hazards

Orientations Futures

Flavones like 5-Hydroxyflavone have shown potential in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties . Future research perspectives involve using natural flavones already recognized for their therapeutic potential as precursors .

Propriétés

IUPAC Name |

5-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBLVRRCNVHZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197690 | |

| Record name | 5-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyflavone | |

CAS RN |

491-78-1 | |

| Record name | 5-Hydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378AE9MHL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.